1-Vinyl-butyl-amine

Description

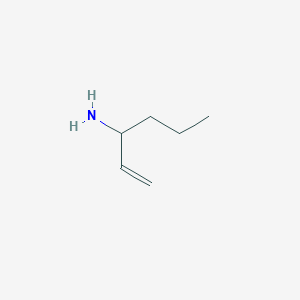

Structure

2D Structure

3D Structure

Properties

CAS No. |

4181-11-7 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

hex-1-en-3-amine |

InChI |

InChI=1S/C6H13N/c1-3-5-6(7)4-2/h4,6H,2-3,5,7H2,1H3 |

InChI Key |

WYAKBMRDDZSEPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C)N |

Origin of Product |

United States |

Structural Classification and Nomenclature of Hex 1 En 3 Amine

From a structural standpoint, 1-Vinyl-butyl-amine is classified as a primary amine. This is because the nitrogen atom is bonded to two hydrogen atoms and one alkyl group. The molecule features a six-carbon chain, with a double bond between the first and second carbon atoms (C1 and C2) and an amino group (-NH2) attached to the third carbon atom (C3). nih.gov This arrangement makes it a branched, unsaturated amine.

The IUPAC (International Union of Pure and Applied Chemistry) name, Hex-1-en-3-amine, is derived following systematic nomenclature rules. The "Hex" prefix indicates a six-carbon parent chain. The "-1-en" suffix specifies a double bond located at the first carbon position, and "-3-amine" indicates the amino group is attached to the third carbon. nih.gov The common name, this compound, describes the structure as a butylamine (B146782) with a vinyl group (CH2=CH-) attached to the first carbon of the butyl group. nih.gov

Several synonyms for this compound exist, including 3-Amino-1-hexene. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 4181-11-7 to this specific compound. lookchem.com

Below is a table summarizing the key identifiers and properties of Hex-1-en-3-amine:

| Property | Value |

| IUPAC Name | Hex-1-en-3-amine |

| Synonyms | This compound, 3-Amino-1-hexene |

| CAS Number | 4181-11-7 |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| Boiling Point | 129.7°C at 760mmHg |

| Density | 0.782g/cm³ |

| Flash Point | 28.8°C |

| Data sourced from PubChem and LookChem. nih.govlookchem.com |

Academic Significance of Branched Vinyl Amines As Synthetic Intermediates

Branched vinyl amines, such as 1-Vinyl-butyl-amine, are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The vinyl group and the amino group can both participate in a variety of chemical transformations, making them versatile building blocks for more complex molecules.

The amino group can act as a nucleophile, reacting with electrophiles such as acyl halides, anhydrides, and esters to form amides. It can also react with aldehydes and ketones to form imines, which can be further reduced to secondary amines. The double bond of the vinyl group can undergo addition reactions, such as hydrogenation to form the corresponding saturated amine, or hydroamination, which involves the addition of an amine across a carbon-carbon double bond. libretexts.org

The dual functionality of branched vinyl amines allows for their use in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. For instance, derivatives of vinyl amines have been investigated for their potential applications in the development of new therapeutic agents.

Historical Context of Vinyl Amine Research Methodologies

Direct Amination Approaches for Alkene Systems

Direct amination of alkenes represents an atom-economical approach to the synthesis of amines. For the preparation of 1-vinyl-butyl-amine, this would involve the direct addition of an amine to 1-hexene (B165129). While conceptually straightforward, the direct hydroamination of unactivated alkenes like 1-hexene can be challenging.

Recent advancements have demonstrated metal-free, regioselective hydroamination of alkenes at room temperature. nih.gov One such method utilizes ammonium (B1175870) carbonate as an ammonia (B1221849) surrogate, enabling the conversion of terminal and internal alkenes into linear and branched primary amines. nih.gov This approach offers a direct pathway to compounds like this compound from readily available 1-hexene. nih.govchemicalbook.com

Furthermore, nickel-catalyzed remote hydroarylamination of alkenes with nitroarenes provides a strategy for the installation of an amino group at a distal position of an alkyl chain. nju.edu.cn This method involves alkene isomerization followed by reductive hydroarylamination, offering a versatile route to various arylamines. nju.edu.cn

Stereoselective Synthesis of Chiral Hex-1-en-3-amine

The synthesis of specific enantiomers of hex-1-en-3-amine is of considerable interest. This is typically achieved through asymmetric catalysis, the use of chiral auxiliaries, or enantioselective addition reactions.

Asymmetric Catalysis in Vinyl Amine Synthesis

Asymmetric catalysis offers an efficient route to chiral amines by employing a chiral catalyst to control the stereochemical outcome of a reaction.

Rhodium-Catalyzed Amination: Rhodium complexes have been utilized in the asymmetric synthesis of chiral amines. For instance, rhodium-catalyzed enantioselective C-H activation and three-component coupling reactions can produce chiral allylic amines. mdpi.com

Copper-Catalyzed Hydroamination: Copper-catalyzed hydroamination of alkenes provides a pathway to β-chiral amines. acs.org Using a copper catalyst with a chiral ligand, 1,1-disubstituted alkenes can be hydroaminated with hydroxylamine (B1172632) esters to yield β-chiral amines with high enantioselectivity. acs.org

Palladium-Catalyzed Amination: Palladium catalysts are also effective for the synthesis of chiral amines. Dynamic kinetic asymmetric alkylation of vinyl aziridines catalyzed by palladium complexes can afford chiral allylic amines with excellent enantioselectivity. mdpi.com

Nickel-Catalyzed Cross-Coupling: Chiral nickel complexes can catalyze the asymmetric cross-coupling of racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters with alkylzinc reagents to produce enantioenriched dialkyl carbinamines. acs.org

A summary of representative asymmetric catalytic methods is presented below:

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) |

| Rhodium/Chiral Ligand | Arene, diene, dioxazolone | Chiral allylic amine | High |

| Copper/Chiral Ligand | 1,1-disubstituted alkene, hydroxylamine ester | β-chiral amine | Up to 99% |

| Palladium/Chiral Ligand | Vinyl aziridine, nucleophile | Chiral allylic amine | Excellent |

| Nickel/Chiral Ligand | Racemic α-halo amine derivative, organozinc reagent | Chiral amine | High |

Chiral Auxiliary-Mediated Strategies for Enantiocontrol

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

One of the most widely used chiral auxiliaries for amine synthesis is N-tert-butanesulfinamide. nih.gov The addition of organometallic reagents to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. nih.govscispace.com For the synthesis of chiral hex-1-en-3-amine, this would involve the reaction of an appropriate N-tert-butanesulfinyl imine with a vinyl organometallic reagent. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org

The general strategy involves:

Condensation of an aldehyde with a chiral sulfinamide to form a chiral sulfinyl imine.

Diastereoselective addition of a nucleophile to the imine.

Removal of the chiral auxiliary to afford the chiral amine.

This approach has been successfully applied to the synthesis of a wide range of chiral amines, including homoallylic amines. nih.gov

Enantioselective Hydroamination and Hydroalkylation Routes

Enantioselective hydroamination of alkenes is a direct method for producing chiral amines. nih.gov While challenging, significant progress has been made in this area. nih.govescholarship.org

Iridium-Catalyzed Hydroamination: Iridium catalysts paired with chiral bisphosphine ligands have been shown to catalyze the enantioselective intermolecular hydroamination of unactivated terminal alkenes. nih.govescholarship.org This allows for the reaction of equimolar amounts of the alkene and amine with high yields and enantioselectivities. nih.gov

Radical-Based Hydroamination: An enantioselective, radical-based intramolecular hydroamination of alkenes with sulfonamides has been developed. acs.orgchemrxiv.org This reaction is proposed to proceed through N-centered radicals formed via proton-coupled electron transfer (PCET), with a chiral phosphoric acid catalyst inducing asymmetry. acs.orgchemrxiv.org

Synthesis via Vinyl Azide Intermediates

Vinyl azides are versatile intermediates in organic synthesis and can serve as precursors to vinyl amines. acs.orgntu.edu.sg They can undergo various transformations, including radical reactions and cycloadditions, to yield functionalized enamines and other nitrogen-containing compounds. acs.orgntu.edu.sgchinesechemsoc.orgresearchgate.net

A radical-induced enamination of vinyl azides can produce β-functionalized N-unprotected enamines stereoselectively. acs.org This process involves the generation of an iminyl radical intermediate. acs.org Additionally, photoredox catalysis can be used for the denitrogenative alkylarylation or dialkylation of vinyl azides to synthesize α,α,α-trisubstituted primary amines. chinesechemsoc.org

The general reactivity of vinyl azides often involves their conversion to 2H-azirines under thermal or photochemical conditions, which are highly reactive intermediates. ntu.edu.sgnih.gov However, recent methods have taken advantage of their reactivity as radical acceptors. ntu.edu.sg

Alternative Preparative Routes and Process Optimization Studies

Alternative routes to this compound and its analogues often focus on process optimization and the use of different starting materials.

The Petasis reaction, a three-component reaction of an organoboron reagent, an amine, and a carbonyl compound, provides a convergent route to various amines, including allylic amines. sioc-journal.cn The asymmetric variant of this reaction, using chiral substrates or catalysts, is a powerful tool for synthesizing chiral amines. sioc-journal.cn

Furthermore, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been used to prepare δ- and ε-amino ketone derivatives stereoselectively. scispace.com This methodology could potentially be adapted for the synthesis of vinyl amine analogues.

A process for preparing vinyl derivatives, including vinyl butyl amine, involves the reaction of an acetylenically unsaturated compound with a Brønsted acid in the presence of a heterogeneous ruthenium catalyst. google.com

Nucleophilic and Electrophilic Reactivity of the Amine Moiety

The chemistry of the amine group in this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes the compound both basic and nucleophilic. uomustansiriyah.edu.iq As a primary amine, it can react with various electrophiles in fundamental organic reactions.

Nucleophilic Reactions: The nitrogen atom's lone pair readily attacks electron-deficient centers. byjus.com Common nucleophilic reactions include alkylation and acylation.

Alkylation: Reaction with alkyl halides leads to the formation of secondary, tertiary, and eventually quaternary ammonium salts. openstax.orglibretexts.org The reaction with a primary alkyl halide proceeds via an SN2 mechanism. msu.edu However, these reactions can be difficult to control, often resulting in a mixture of products due to the similar reactivity of the primary amine and the newly formed secondary amine. uomustansiriyah.edu.iq

Acylation: Primary amines react with acid chlorides or anhydrides in nucleophilic acyl substitution reactions to form amides. uomustansiriyah.edu.iqyoutube.com This reaction is generally more controllable than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. openstax.orguomustansiriyah.edu.iq

Electrophilic Reactivity: While the amine itself is nucleophilic, its presence influences the electrophilic reactions of other parts of a molecule, typically in aromatic systems by acting as a powerful activating group. byjus.comuomustansiriyah.edu.iq In the context of this compound, an aliphatic amine, direct electrophilic substitution on the alkyl chain is not a typical reaction pathway. However, the amine can react with acids to form ammonium salts, and its basic nature is a key characteristic. youtube.com

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Chloroethane | Secondary Amine |

| Acylation | Ethanoyl Chloride | N-substituted Amide |

| Acid-Base | Hydrochloric Acid | Ammonium Salt |

Transformations Involving the Terminal Alkene Functionality

The terminal vinyl group is susceptible to a variety of addition and polymerization reactions, providing a pathway to more complex molecular architectures.

Hydroamination involves the formal addition of an N-H bond across the carbon-carbon double bond. nih.gov This reaction is highly atom-economical for synthesizing more complex amines from unsaturated precursors. nih.govacs.org The process can be catalyzed by various metals, and the choice of catalyst is crucial for controlling the regioselectivity—whether the amine adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the alkene.

For a terminal alkene like that in this compound, two regioisomeric products are possible.

Markovnikov addition: The nucleophilic amine attacks the internal carbon of the vinyl group, which is often favored in reactions proceeding through a more stable secondary carbocation intermediate or via specific transition metal mechanisms. acs.org

Anti-Markovnikov addition: The amine adds to the terminal carbon, a common outcome in radical additions or with certain catalyst systems designed to favor terminal functionalization. nih.govacs.org

Late transition metals like palladium and rhodium are commonly employed as catalysts. acs.orglibretexts.org For example, palladium-catalyzed intermolecular hydroamination of vinyl arenes has been shown to exclusively yield the Markovnikov product. acs.org The mechanism often involves the coordination of the alkene to the metal center, followed by nucleophilic attack of the amine. acs.orglibretexts.org

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. While specific studies on this compound are not extensively documented, the polymerization of analogous N-vinyl compounds provides insight into potential mechanisms. Vinyl monomers typically undergo chain-growth polymerization, which can be initiated by radical, cationic, or anionic species.

Radical Polymerization: This is a common pathway for vinyl compounds. For instance, 1-vinylimidazole (B27976) undergoes free-radical polymerization, and N-vinyl-1,2,3,4-tetrahydrocarbazole can be polymerized using a radical initiator like AIBN. wikipedia.orgmdpi.com The process involves initiation, propagation (where the radical adds to the vinyl group of another monomer), and termination steps.

Cationic Polymerization: N-vinylcarbazole can also be polymerized under cationic conditions, for example, using boron trifluoride diethyl etherate. mdpi.com This mechanism is viable for monomers with electron-donating groups that can stabilize a cationic propagating center.

Anionic Polymerization: This method is effective for vinyl monomers with electron-withdrawing groups. Given the alkyl and amino substituents on this compound, which are electron-donating, this pathway is less likely compared to radical or cationic polymerization.

The resulting polymer, poly(this compound), would feature a polyethylene (B3416737) backbone with pendant butylamine (B146782) groups. Such polymers, like the related poly(vinyl amine), are cationic polyelectrolytes with a high density of primary amine groups, making them interesting for various material applications.

The vinyl group is a prime target for radical addition reactions. The reaction can be initiated by a radical species that attacks the double bond, forming a new carbon-centered radical, which can then propagate or be terminated. Vinyl radicals themselves are highly reactive, destabilized radical intermediates. rsc.org

Furthermore, the amine moiety can participate in radical chemistry. Under photoredox catalysis conditions, tertiary N-aryl amines can be oxidized to form an amine radical cation, which then deprotonates to form a nucleophilic α-amino radical. beilstein-journals.orgprinceton.edu This α-amino radical can then engage in further reactions. A similar pathway could potentially be accessed from this compound after N-alkylation or N-arylation, leading to complex radical cascade reactions. beilstein-journals.org The interaction between a photogenerated α-amino radical and an alkene (such as the vinyl group on another monomer unit) is a key step in certain photoredox-mediated C-C bond formations. princeton.edu

Polymerization Studies and Chain Propagation Mechanisms

Rearrangement Reactions and Isomerization Pathways

Alkenyl amines and their derivatives can undergo rearrangement and isomerization reactions, typically involving migration of the carbon-carbon double bond. These transformations can be promoted by strong bases or transition metal catalysts.

Base-catalyzed isomerization of alkynes is a well-known process where a strong base like alcoholic potassium hydroxide (B78521) can cause the migration of a triple bond. lookchem.com A similar prototropic rearrangement could potentially occur in this compound, leading to an equilibrium mixture of isomers, such as the corresponding enamine or imine tautomers.

More controllably, transition metal catalysts are effective for alkene isomerization. Palladium catalysts, in particular, are known to catalyze the isomerization of pentenamides, which are structurally related to this compound. universiteitleiden.nl The mechanism often involves the formation of a metal-hydride species which reversibly adds and eliminates across the double bond, effectively "walking" it along the alkyl chain. chinesechemsoc.org This can be used strategically to move a reactive site from a terminal to an internal position or vice versa, prior to a subsequent reaction. acs.org

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in the chemistry of unsaturated compounds like this compound, enabling a wide array of transformations that are otherwise difficult to achieve. rsc.org Catalysts based on palladium, rhodium, nickel, copper, and iridium are frequently used. acs.orgchinesechemsoc.orgacs.org

Many of the reactions discussed previously fall under this category.

Hydroamination: As detailed in section 3.2.1, various transition metals catalyze the addition of amines to alkenes. acs.orgrsc.org

Isomerization: Palladium and nickel catalysts are particularly effective at isomerizing the double bond, which can be a stand-alone transformation or the first step in a tandem reaction sequence. universiteitleiden.nlchinesechemsoc.org

Coupling Reactions: While not extensively detailed for this specific molecule, the vinyl group could potentially participate in classic cross-coupling reactions. Photoredox-mediated couplings using vinyl sulfones have been developed to unite α-amino radicals with the vinyl group, resulting in allylic amines. princeton.edu

The general mechanism for many of these transformations involves a catalytic cycle that may include steps like oxidative addition, migratory insertion, C-H activation, and reductive elimination. acs.orgbeilstein-journals.org For example, a palladium-catalyzed reaction might involve coordination of the alkene to a Pd(II) center, followed by migratory insertion or nucleophilic attack, and subsequent steps to regenerate the active catalyst. acs.org

| Catalyst System | Reaction Type | Substrate Type | Key Feature |

| Pd(OTf)₂, DPPF | Intermolecular Hydroamination | Vinyl Arenes | Markovnikov selectivity acs.org |

| NiH with Ligand Control | Migratory Hydroamination | Unsaturated Hydrocarbons | Switchable regioselectivity (terminal vs. benzylic) chinesechemsoc.org |

| Cationic Pd with Diphosphane Ligands | Isomerizing Amidocarbonylation | Pentenamides | Isomerization is faster than product formation universiteitleiden.nl |

| Cu(OAc)₂ | Intramolecular C-H Amination | N-phenylbenzamidines | Synthesis of benzimidazoles acs.org |

| Ir(ppy)₃ (Photocatalyst) | C-H Vinylation | N-aryl tertiary amines | Forms allylic amines via α-amino radicals princeton.edu |

Functional Group Interconversions and Derivatization Strategies

The chemical structure of this compound, systematically known as hex-1-en-3-amine, features two key functional groups: a primary amine (-NH₂) and a terminal alkene (vinyl group, -CH=CH₂). wikipedia.orgnih.gov This bifunctionality allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The reactivity of each group can be addressed selectively or, in some cases, concurrently to achieve desired molecular architectures. These transformations are crucial for various applications, including the preparation of analytical standards, the synthesis of novel chemical entities, and as building blocks in organic synthesis. wikipedia.org

The strategies for derivatization can be broadly categorized based on the functional group being targeted. The primary amine offers a site for nucleophilic attack and reactions with electrophiles, while the vinyl group is susceptible to addition reactions.

Derivatization of the Primary Amine Group

The primary amine is a versatile functional group that readily undergoes reactions such as acylation, alkylation, and silylation. These derivatizations are frequently employed to alter the compound's physical properties or to prepare it for specific analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.czpsu.edu

Acylation: This is a common strategy to convert the primary amine into a more stable amide derivative. The reaction typically involves an acyl halide or anhydride. For instance, benzoyl chloride reacts with primary amines in a base-catalyzed Schotten-Baumann reaction to form a benzoyl amide. acs.org This process not only protects the amine but also introduces a chromophore, which is advantageous for UV detection in HPLC. Similarly, fluorinated acylating agents, such as heptafluorobutyrylimidazole (HFBI), are used to create derivatives with high electron affinity, making them suitable for sensitive detection by GC with electron capture detection (GC-ECD). psu.edu

Formation of Dithiocarbamates: Primary amines react with carbon disulfide, usually in the presence of a base like sodium hydroxide, to form dithiocarbamates. asianpubs.orgchemicalbook.com This transformation provides a route to sulfur-containing derivatives.

Silylation: For GC analysis, the polarity of the amine group can be reduced by replacing the active hydrogen atoms with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz This increases the volatility and thermal stability of the compound, leading to improved chromatographic peak shape. gcms.cz

Derivatization for HPLC Analysis: To enhance detectability in HPLC-DAD (Diode-Array Detection), specific reagents are used to attach a strong chromophore to the amine. A patented method describes the use of 2-nitro-4-trifluoromethylfluorobenzene, which reacts with aliphatic amines under basic conditions to yield a product with strong UV absorption. google.com

The following table summarizes key derivatization strategies targeting the amine functionality.

| Reaction Type | Reagent(s) | Product Type | Purpose/Significance |

| Acylation | Benzoyl Chloride / Base | N-Benzoyl amide | Protection, Enhanced UV detection acs.org |

| Acylation | Heptafluorobutyrylimidazole (HFBI) | N-Heptafluorobutyryl amide | Enhanced GC-ECD detection psu.edu |

| Dithiocarbamate Formation | Carbon Disulfide (CS₂) / Base | Dithiocarbamate salt | Synthesis of sulfur-containing derivatives asianpubs.orgchemicalbook.com |

| Silylation | BSTFA, TMCS | N-Trimethylsilyl (TMS) derivative | Increased volatility for GC analysis gcms.cz |

| Chromophore Tagging | 2-Nitro-4-trifluoromethylfluorobenzene / Base | N-Aryl derivative | Enhanced UV-Vis detection for HPLC google.com |

Reactions Involving the Vinyl Group

The vinyl group of this compound is an electron-rich double bond that readily participates in various addition reactions. These reactions allow for the interconversion of the vinyl moiety into other important functional groups like alkanes or alcohols.

Reduction (Hydrogenation): The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, the vinyl group is converted to an ethyl group, yielding 3-aminohexane. imperial.ac.uk This functional group interconversion removes the unsaturation from the molecule.

Hydroboration–Oxidation: This is a powerful two-step synthetic route to convert an alkene into an alcohol. The reaction of the vinyl group with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidative work-up (typically with hydrogen peroxide and a base) results in the anti-Markovnikov addition of water across the double bond. imperial.ac.uk This process transforms this compound into 3-aminohexan-1-ol, introducing a primary alcohol functionality at the terminal position of the carbon chain.

Polymerization: The vinyl group serves as a monomer unit that can undergo polymerization reactions, typically through a free-radical mechanism. This reactivity is characteristic of many vinyl compounds. google.com

The table below outlines significant reactions involving the vinyl functional group.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl | Saturation of the carbon chain imperial.ac.uk |

| Hydroboration–Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂OH) | Anti-Markovnikov hydration to form an alcohol imperial.ac.uk |

| Polymerization | Radical Initiator | Polymer Chain | Formation of macromolecular structures google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Vinyl-butyl-amine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

The predicted ¹H NMR spectrum of this compound would display characteristic signals for both the vinyl and the butylamine (B146782) moieties. The vinyl group protons are expected to appear in the downfield region (δ 5-6 ppm) as a complex multiplet system due to geminal, cis, and trans couplings. The proton on the carbon bearing the amine group (C3-H) would likely resonate around δ 3.0-3.5 ppm. The signals for the butyl chain protons would appear further upfield. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would complement this by showing distinct signals for the sp² hybridized vinyl carbons (δ 115-140 ppm) and the sp³ hybridized carbons of the butyl group. nih.gov The carbon attached to the nitrogen (C3) would be identifiable in the δ 40-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂C= | ~5.1 (multiplet) | ~116 |

| =CH- | ~5.8 (multiplet) | ~138 |

| -CH(NH₂)- | ~3.3 (multiplet) | ~55 |

| -NH₂ | ~1.5 (broad singlet) | - |

| -CH₂-CH₃ | ~1.4 (sextet) | ~30 |

| -CH₃ | ~0.9 (triplet) | ~14 |

Note: Predicted values are based on data from analogous structures like butylamine and various vinyl compounds. Actual experimental values may vary.

To resolve signal overlap and definitively assign proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

A COSY spectrum would reveal the coupling network between protons. For this compound, it would show cross-peaks connecting the vinyl protons to each other and to the C3 methine proton. Further correlations would be observed along the butyl chain, confirming the connectivity. The use of such 2D techniques is crucial for addressing signal overlap that is common in 1D spectra, allowing for clearer identification of individual spin systems. researchgate.net

An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each carbon in the ¹³C spectrum based on the already assigned proton spectrum, confirming, for example, which sp² carbon signal corresponds to the terminal CH₂ versus the internal CH of the vinyl group.

The vinyl group in this compound makes it a monomer suitable for polymerization. Solid-state NMR (ssNMR) is a powerful technique for characterizing the resulting polymer derivatives. Unlike solution NMR, ssNMR provides information about the structure and dynamics of materials in the solid state.

For a polymer derived from this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR would be employed. researchgate.net This technique can be used to quantify the conversion of the monomer by monitoring the disappearance of the sharp signals corresponding to the vinyl carbons (at approximately 116 and 138 ppm) and the appearance of broad signals corresponding to the new sp³-hybridized polymer backbone. researchgate.netresearchgate.net Furthermore, ssNMR can provide insights into the molecular dynamics and morphology of the polymer, such as the proximity of the polymer chains to other components in a composite material. researchgate.net

Multi-Dimensional NMR Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." These two techniques are often used together as they provide complementary information based on different selection rules.

The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, it should exhibit a distinctive pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. wpmucdn.com Other key signals include the C-N stretching vibration for an aliphatic amine around 1000-1250 cm⁻¹, N-H bending (scissoring) vibrations near 1550-1650 cm⁻¹, and a broad N-H wagging absorption between 650-900 cm⁻¹. msu.eduoregonstate.edu The vinyl group would be identified by C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. oregonstate.edulibretexts.org

Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the vinyl group would be expected to produce a strong signal in the Raman spectrum. acs.orguc.edu The symmetric C-C skeletal vibrations of the alkyl chain would also be prominent. Raman spectra of amines show characteristic N-H and C-N vibrations that complement the IR data. researchgate.netias.ac.in

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| =C-H Stretch | 3010-3095 | 3010-3095 | Medium (IR), Strong (Raman) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C=C Stretch | ~1640 | ~1640 | Variable (IR), Strong (Raman) |

| N-H Bend (scissoring) | 1550-1650 | 1550-1650 | Medium to Strong (IR) |

| C-N Stretch | 1000-1250 | 1000-1250 | Medium (IR) |

| =C-H Bend (out-of-plane) | 910-990 | - | Strong (IR) |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₆H₁₃N, giving it a nominal mass of 99 amu and an exact mass of approximately 99.1045 Da. nist.gov

Upon electron ionization (EI), the molecular ion (M⁺˙) would be observed at m/z 99. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. msu.edu For this compound, two primary α-cleavage pathways are possible:

Loss of a propyl radical (•CH₂CH₂CH₃) to form a resonance-stabilized iminium ion at m/z 56.

Loss of a vinyl radical (•CH=CH₂) to form an iminium ion at m/z 72.

The base peak in the mass spectrum of many primary amines is the [CH₂=NH₂]⁺ ion at m/z 30, which would likely be a significant fragment here as well, arising from cleavage of the bond between C3 and C4. chemicalbook.com

Table 3: Predicted Major Mass Spectral Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Identity | Formation Pathway |

| 99 | [C₆H₁₃N]⁺˙ | Molecular Ion |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (loss of •C₂H₃) |

| 56 | [C₃H₆N]⁺ | α-cleavage (loss of •C₃H₇) |

| 44 | [C₂H₆N]⁺ | Cleavage at C3-C4 with H-rearrangement |

| 30 | [CH₄N]⁺ | β-cleavage, [CH₂NH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. researchgate.net This precision is crucial for unambiguously determining the elemental composition of the molecular ion and its fragments. rsc.orgacs.org For this compound, HRMS would measure the mass of the molecular ion as ~99.1045 Da. This allows it to be distinguished from other compounds with the same nominal mass but different elemental formulas, such as C₅H₉NO (exact mass 99.0684 Da) or C₇H₁₅ (exact mass 99.1174 Da). This capability is essential for confirming the identity of the compound in complex mixtures or in reaction monitoring.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and for studying fragmentation mechanisms. diva-portal.org In an MS/MS experiment, an ion of a specific mass-to-charge ratio (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

For this compound, selecting the molecular ion (m/z 99) as the precursor would generate a product ion spectrum confirming the proposed fragmentation pathways. For example, observing the neutral loss of 43.0548 Da (a propyl radical) to produce the m/z 56 ion would strongly support the proposed structure. This technique is invaluable for distinguishing between isomers, which might produce similar initial mass spectra but yield different product ion spectra upon fragmentation. diva-portal.orgmassbank.eu

High-Resolution Mass Spectrometry

Chiral Chromatography (e.g., GC, HPLC) for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of enantiomers, enabling the accurate determination of enantiomeric purity or enantiomeric excess (ee). acs.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the enantiomeric resolution of chiral amines like this compound. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantioseparation of amines. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective. researchgate.net For primary amines like this compound, derivatization is often performed to introduce a chromophore for UV detection and to enhance chiral recognition. researchgate.netnih.gov However, modern CSPs, such as those based on cyclofructans, can directly separate underivatized primary amines. chromatographyonline.com

The separation is typically achieved in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase, which usually consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), significantly influences the resolution of the enantiomers. chromatographyonline.commdpi.com Additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often used to improve peak shape and selectivity for amines. chromatographyonline.com

Research Findings:

While specific studies on the chiral separation of this compound are not prevalent in the reviewed literature, extensive research on analogous chiral primary amines provides a strong basis for methodology development. chromatographyonline.comnih.gov For instance, studies on other aliphatic and aromatic amines have demonstrated successful baseline separation using various polysaccharide-derived and cyclofructan-based CSPs. chromatographyonline.comnih.gov The enantiomeric ratio can be determined by integrating the peak areas of the two separated enantiomers. A study on various chiral amines showed that columns like Chiralpak IA, IB, IC, and ID, as well as Chiralcel OD and OJ, are effective for resolving a wide range of racemates. The mobile phase composition, particularly the type and concentration of the alcohol modifier, is a critical parameter for optimizing separation. mdpi.com

Below is a hypothetical data table illustrating a potential chiral HPLC method for the enantiomeric purity assessment of this compound.

| Parameter | Condition A | Condition B |

| Chromatograph | Agilent 1260 Infinity II | Shimadzu LC-20AD |

| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) | L-column 2 ODS (4.6 x 150 mm, 3 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | Acetonitrile/Water (70:30, v/v) + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Retention Time (R) | 8.5 min | 6.2 min |

| Retention Time (S) | 10.2 min | 7.1 min |

| Resolution (Rs) | 2.1 | 1.8 |

| Enantiomeric Excess (ee) | >99% for a single enantiomer sample | >99% for a single enantiomer sample |

Gas Chromatography (GC):

Chiral GC is another powerful technique for separating volatile chiral compounds. For this compound, derivatization with a suitable chiral or achiral reagent might be necessary to improve volatility and thermal stability. However, direct separations on chiral capillary columns are also possible. Cyclodextrin-based CSPs are commonly used for the GC resolution of chiral amines.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While chiral chromatography can effectively separate enantiomers and determine their relative amounts, it does not inherently reveal their absolute configuration (the actual R/S assignment). X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. nih.gov

For this technique to be applicable, the compound must be a single crystal of sufficient quality. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This is typically achieved by reacting the amine with a chiral or achiral acid to form a salt, or with another suitable reagent to form a stable, crystalline solid. The use of a heavy atom in the derivatizing agent can facilitate the determination of the absolute configuration through anomalous dispersion effects.

Methodology:

Derivative Formation: The racemic or enantiomerically pure this compound is reacted with an appropriate acid (e.g., mandelic acid, tartaric acid) to form a diastereomeric or enantiopure salt.

Crystallization: The resulting salt is crystallized, often by slow evaporation from a suitable solvent or solvent mixture, to obtain single crystals.

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, revealing the precise arrangement of atoms in the crystal lattice. For determining the absolute configuration, the anomalous scattering of X-rays by the atoms is analyzed. The Flack parameter is a key indicator in this analysis; a value close to zero for the correct enantiomer confirms the assigned absolute configuration. nih.gov

Research Findings:

The absolute configuration of numerous chiral amines has been unequivocally determined by X-ray crystallography of their crystalline salts or derivatives. nih.gov For example, the structure of other chiral compounds has been confirmed by forming crystalline derivatives and analyzing them with X-ray diffraction. nih.gov This allows for the unambiguous assignment of the R or S configuration to a specific enantiomer. This crystallographically determined absolute configuration can then be correlated with other properties, such as the elution order in a specific chiral HPLC system or the sign of optical rotation.

Below is a hypothetical data table summarizing the crystallographic data that could be obtained for a crystalline derivative of this compound, for instance, (R)-1-vinyl-butyl-ammonium (R)-mandelate.

| Parameter | Hypothetical Value |

| Compound | (R)-1-Vinyl-butyl-ammonium (R)-mandelate |

| Chemical Formula | C₁₄H₂₁NO₃ |

| Formula Weight | 251.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.12, 12.45, 14.33 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1449.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Flack Parameter | 0.05(3) |

Computational and Theoretical Investigations on 1 Vinyl Butyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, ab initio)

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. acs.org Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their accuracy. unipd.itacs.org DFT has become particularly popular due to its balance of reliable results and computational cost, while high-level ab initio methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often considered the "gold standard" for chemical accuracy, typically achieving precision within 1 kcal/mol. arxiv.orgmit.edu

For allylic amines, these calculations can elucidate properties such as ionization potentials, electron affinities, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity. For instance, studies on the related compound n-butylamine have utilized DFT methods like M08-HX with the ma-TZVP basis set to investigate its potential energy surface. acs.org The performance of such DFT methods is often benchmarked against higher-level calculations, such as DLPNO–CCSD(T), to ensure accuracy. acs.org For the H-abstraction reactions from n-butylamine and 2-butylamine, the deviations between the M08-HX/ma-TZVP method and DLPNO–CCSD(T) were generally less than 1.6 kcal/mol, indicating the reliability of the chosen DFT functional for this class of compounds. acs.org

These computational approaches can also determine thermochemical data, such as the heat of formation and atomization energies, by combining calculated electronic energies with zero-point vibrational energy (ZPVE) corrections. acs.org

Table 1: Example DFT Functionals and Basis Sets Used in Amine Studies

| Method Type | Functional/Level | Basis Set | Application Example |

|---|---|---|---|

| DFT | M08-HX | ma-TZVP | Conformational analysis and kinetics of butylamines. acs.org |

| DFT | B3LYP | 6-31+G* | Reaction mechanism of amines with methyl propiolate. researchgate.net |

| DFT | PBE0-D3 | 6-311G(d) | Geometry optimizations and ZPE calculations. acs.org |

| Ab Initio | DLPNO-CCSD(T) | CBS(T-Q) | High-accuracy energy refinement for butylamine (B146782) reactions. acs.org |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl group and the vinyl moiety in 1-vinyl-butyl-amine allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy surface (PES) that connects them. This is often achieved by systematically rotating the molecule around its single bonds (dihedral angle scanning) and calculating the energy at each step using quantum chemical methods. worldscientific.com

The presence of intramolecular hydrogen bonding, for instance between the amine group and the vinyl group's π-system, can also be identified and quantified through these analyses, as it can significantly stabilize certain conformations. worldscientific.com

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states (TS) that connect reactants to products. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. researchgate.net

For an allylic amine like this compound, several reaction types can be modeled, including:

Addition Reactions: The vinyl group can undergo electrophilic addition.

Substitution Reactions: The amine group can act as a nucleophile. acs.org

Oxidation/Degradation: Reactions with atmospheric radicals like OH are important for understanding environmental fate. whiterose.ac.uk

Catalytic Reactions: Many reactions involving allylic amines are catalyzed by transition metals. researchgate.netjst.go.jprsc.org

For example, DFT calculations on the OH-initiated oxidation of n-butylamine and 2-butylamine were used to map out the complete reaction mechanism, including the formation of pre-reaction complexes and the identification of all possible hydrogen abstraction transition states. acs.org In the reaction with the OH radical, strong hydrogen bonding led to the formation of reactant complexes that were about 7.4 kcal/mol more stable than the separated reactants. acs.org The study of catalytic cycles, such as the rhodium-catalyzed isomerization of allylic amines, can also be fully explored, revealing all intermediates and transition states in the network. rsc.org

Table 2: Example Calculated Activation Barriers for Reactions of Amines

| Reacting System | Reaction Type | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| n-Butylamine + OH | H-abstraction from N-site | M08-HX/ma-TZVP | ~ -1.1 |

| n-Butylamine + OH | H-abstraction from Cα-site | M08-HX/ma-TZVP | ~ -2.1 |

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of quantum chemical geometry optimizations. wiley.com These frequencies correspond to the peaks in an IR spectrum. The relationship between the vibrational frequency, the bond strength (force constant), and the reduced mass of the atoms is well-defined and can be modeled computationally. libretexts.org While there is often a systematic overestimation of frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often combined with DFT or MP2. science.gov Studies have shown a good correlation between calculated properties, such as Natural Bond Orbital (NBO) partial charges, and experimental ¹³C NMR chemical shifts. science.gov

For a molecule like this compound, computational spectroscopy would predict characteristic vibrational frequencies for N-H stretching, C=C stretching, and various C-H and C-N bonds, as well as the ¹H and ¹³C chemical shifts for each unique atom in the molecule. scirp.org

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the intramolecular forces within a molecule, Molecular Dynamics (MD) simulations are used to study the interactions between molecules and their collective behavior over time. mdpi.com MD simulations model a system of molecules using a classical force field, which describes bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic/Coulomb) interactions. ulisboa.ptresearchgate.net

For this compound, MD simulations can be used to investigate:

Liquid State Properties: Simulating the bulk liquid can predict properties like density, enthalpy of vaporization, and surface tension. ulisboa.pt

Solvation: By simulating the amine in a solvent like water, one can study hydration effects, the structure of the solvent shell, and intermolecular hydrogen bonding. researchgate.net Radial distribution functions can be calculated to reveal which atoms have the most significant interactions with solvent molecules. uantwerpen.be

Interfacial Behavior: Simulations can model the behavior of the amine at interfaces, such as a liquid-vapor or liquid-liquid interface. ulisboa.pt

For example, MD simulations of poly(vinylamine) in water have been used to study its conformation and hydration at different levels of protonation, providing insight into how intermolecular hydrogen bonds with water are affected by the charge on the amine groups. researchgate.net Similarly, simulations of various alkylamines have been used to validate force fields and describe liquid-vapor interfaces at a molecular level. ulisboa.pt

Synthetic Utility and Precursor Applications in Complex Organic Chemistry

Role as a Building Block in Complex Molecular Architectures

As a chemical intermediate, 1-vinyl-butyl-amine serves as a foundational unit for constructing more complex molecules. The primary amine can readily undergo reactions such as acylation to form amides. Documented downstream products demonstrate its utility as a synthon. For instance, it can be reacted to form N-(hex-1-en-3-yl)(3,4-dimethoxyphenyl)acetamide and (1-vinyl-butyl)-carbamic acid benzyl (B1604629) ester lookchem.com. These transformations highlight its role in introducing the hexenylamine fragment into larger structures. The synthesis of such derivatives underscores its application as a versatile building block in organic synthesis programs lookchem.com.

Precursor for Nitrogen-Containing Heterocycles

Primary amines, particularly those with additional functional groups like a vinyl moiety, are common precursors for nitrogen-containing heterocycles through intramolecular cyclization reactions. beilstein-journals.orgsioc-journal.cnnih.gov For this compound, the molecular structure is suitable for cyclization to form substituted piperidines or pyrrolidines, which are prevalent motifs in pharmaceuticals and natural products. beilstein-journals.orgtestbook.comchemguide.co.uk However, while the synthesis of heterocycles from structurally similar allylic amines is a well-established field, specific studies detailing the cyclization of this compound (CAS 4181-11-7) were not found in the available research literature.

Contribution to the Synthesis of Chiral Intermediates

The structure of this compound contains a chiral center at the C-3 position, meaning it can exist as two enantiomers: (R)-hex-1-en-3-amine and (S)-hex-1-en-3-amine. This inherent chirality makes it a potential starting material for the synthesis of enantiomerically pure compounds. General methods for resolving chiral amines are common, often involving the formation of diastereomeric salts with a chiral resolving agent. orgsyn.org Furthermore, allylic amines are valuable precursors in asymmetric synthesis, including catalytic asymmetric reactions to produce chiral products. organic-chemistry.orgorganic-chemistry.org One known derivative, (1'S)-N-(1-phenylbutoxy)-3-hex-1-enylamine, indicates its use in a chiral context lookchem.com. Despite these general principles and related examples, specific research detailing the resolution of this compound or its direct application as a chiral auxiliary or precursor for other chiral intermediates is not extensively documented in the searched scientific literature.

Derivatization for Advanced Materials Science Research

Vinyl compounds and amines are key monomers in polymer chemistry. The vinyl group can participate in polymerization reactions, while the amine group offers a site for grafting or further functionalization, potentially leading to functional or smart polymers. researchgate.net Some patent literature includes "vinylbutylamine" in lists of potential monomers for creating polymers used in applications like electrocoating compositions. beilstein-journals.org These mentions suggest a theoretical utility in materials science. However, specific studies on the polymerization of this compound or the development of advanced materials derived from it are not detailed in the available literature, which often focuses on more common vinyl monomers or functional amines.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for 1-Vinyl-butyl-amine Synthesis

The synthesis of vinyl amines, including this compound, has traditionally relied on methods that can be harsh or inefficient. Modern research is focused on developing sophisticated catalytic systems to overcome these limitations. The primary routes being explored are the direct vinylation of butylamine (B146782) or the hydroamination of vinyl-containing precursors.

Transition-metal catalysis remains a cornerstone of this research. Palladium-based catalysts, for instance, have shown effectiveness in coupling vinyl bromides with various amines to produce enamines and imines at room temperature. organic-chemistry.org For a reaction producing this compound, a system employing a palladium source like Pd(OAc)₂ with a specialized phosphine (B1218219) ligand could facilitate the coupling of butylamine with a vinyl halide. organic-chemistry.orgorganic-chemistry.org Similarly, copper-catalyzed systems are gaining traction. A notable example is the use of a CuF₂/DMAP catalyst for the N-vinylation of amides and azoles, which could potentially be adapted for primary amines like butylamine. organic-chemistry.orgresearchgate.net Nickel has also emerged as a viable, cost-effective alternative, with Ni-catalyzed methods for N-vinylation of heteroaromatic amines via C-H activation demonstrating high functional group tolerance. rsc.org

Organocatalysis presents a metal-free alternative. Phosphine-based catalysts, such as tri-n-butylphosphine, have been used for the vinylation of various nucleophiles, including cyclic amines, using acetylene (B1199291) gas at low pressures. acs.org This approach could theoretically be applied to the synthesis of this compound, offering a pathway that avoids transition metal contamination.

Table 1: Comparison of Emerging Catalytic Systems for Vinylation Reactions

| Catalyst Type | Example System | Target Reaction | Key Advantages |

|---|---|---|---|

| Palladium | Pd(OAc)₂ / Phosphine Ligand | N-Vinylation of amines | High efficiency, mild conditions |

| Copper | CuI/DMAP or CuF₂/DMAP | N-Vinylation of amides, azoles | Good yields, functional group tolerance |

| Nickel | Ligand-free Ni catalyst | N-Vinylation of heteroaramines | Cost-effective, high tolerance |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and catalyst design. The transient and often reactive nature of intermediates in this compound synthesis necessitates advanced analytical techniques. Real-time spectroscopic methods are at the forefront of these investigations.

Fourier-transform near-infrared (FT-NIR) spectroscopy has been successfully employed to monitor the kinetics of complex catalytic reactions, such as the Heck reaction, in real-time. researchgate.net This non-invasive technique can track the concentration of reactants and products, providing detailed kinetic profiles that would be difficult to obtain through traditional chromatographic methods. researchgate.net For the synthesis of this compound, in-situ FT-NIR could be used to observe the rate of formation and identify potential reaction bottlenecks or side reactions.

Other powerful techniques include time-resolved fluorescence spectroscopy and electrochemistry, which have been used to study the mechanism of photoredox-catalyzed amination reactions. nih.gov These methods can elucidate the roles of transient species like cation radicals, which may be involved in certain synthetic pathways to vinyl amines. nih.gov By applying such techniques, researchers can gain a precise, step-by-step view of the catalytic cycle, leading to more rational and effective catalyst development. acs.orgnih.gov

Integration of this compound Chemistry into Flow Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The integration of this compound synthesis into flow systems is an active area of research aimed at making its production more efficient and safer.

The synthesis of related heterocyclic compounds has demonstrated the power of flow chemistry to reduce reaction times and minimize the use of hazardous solvents like DMSO. researchgate.net For example, a two-step tandem synthesis in a continuous-flow microreactor achieved desired products in 40 minutes, compared to 48 hours under batch conditions. researchgate.net This approach could be adapted for the synthesis of this compound, potentially involving the reaction of butylamine with a vinylating agent in a heated, pressurized flow reactor. The precise control over temperature, pressure, and residence time in a flow system can lead to higher yields and purities.

The use of solid-supported catalysts or reagents is particularly well-suited for flow chemistry. For instance, a packed-bed reactor containing a heterogeneous catalyst for vinylation would allow for the continuous production of this compound, with the product stream being easily separated from the catalyst, simplifying purification and enabling catalyst recycling.

Table 2: Potential Advantages of Flow Synthesis for this compound Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Handling of potentially hazardous reagents in large volumes. | Smaller reaction volumes at any given time, better heat dissipation. |

| Reaction Time | Can range from hours to days. researchgate.net | Significantly reduced, often to minutes. researchgate.net |

| Scalability | Difficult, often requires re-optimization. | Straightforward by running the system for longer periods. |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Purification | Often requires complex workup procedures. | Simplified, especially with solid-supported catalysts. |

Sustainable and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines. The goal is to minimize environmental impact by using renewable feedstocks, reducing waste, and employing safer solvents and catalysts.

A key strategy is the use of greener solvents. Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to volatile organic compounds, offering properties like low volatility, high thermal stability, and recyclability. mdpi.com Research has shown their potential in facilitating various amination reactions, which could be extended to this compound synthesis. mdpi.com Another approach is the use of bio-based solvents like ethanol (B145695) in catalytic reactions, as demonstrated in molybdenum-catalyzed allylic aminations. organic-chemistry.orgacs.org

Atom economy is another central tenet of green chemistry. Direct hydroamination, which involves the addition of an amine's N-H bond across a double or triple bond, is a highly atom-economical route to amines. acs.org Developing catalysts for the direct hydroamination of a suitable alkyne or alkene with butylamine would represent an ideal green pathway to this compound, as it theoretically produces no byproducts.

Furthermore, the use of readily available and less hazardous reagents is a priority. One innovative method uses calcium carbide as a solid, easy-to-handle source of acetylene for vinylation reactions, avoiding the need for high-pressure gas cylinders. mdpi.com This method, combined with a KF/KOH base system, has been successful in vinylating various amines and could be a sustainable option for producing this compound. mdpi.com Biocatalysis, using whole-cell systems or isolated enzymes, also offers a promising green route, potentially enabling the synthesis from renewable feedstocks under mild conditions. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.